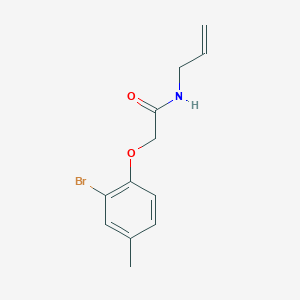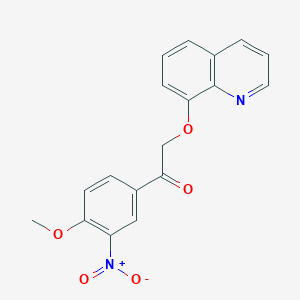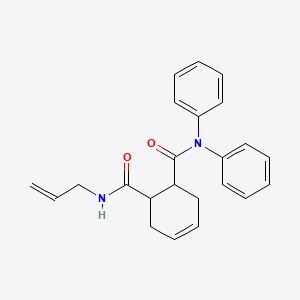![molecular formula C15H17NO3 B4897855 4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B4897855.png)
4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine is a chemical compound that has been studied for its potential use in scientific research. It is a morpholine derivative that has been synthesized using various methods and has shown promising results in various studies. In
Mecanismo De Acción
The mechanism of action of 4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine involves its inhibition of acetylcholinesterase. By inhibiting this enzyme, the levels of acetylcholine in the brain are increased, leading to improved cognitive function. The compound has also been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase and antioxidant activity, it has been shown to have anti-inflammatory effects and to inhibit the formation of beta-amyloid plaques, which are characteristic of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine in lab experiments is its potential as a treatment for Alzheimer's disease. Its activity as an acetylcholinesterase inhibitor and its neuroprotective effects make it a promising candidate for further research. However, one limitation is the variability in the yield of the synthesis method, which may make it difficult to obtain consistent results.
Direcciones Futuras
There are many future directions for the study of 4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine. One direction is the development of more efficient synthesis methods to increase the yield and consistency of the compound. Another direction is the study of its potential as a treatment for other neurological diseases, such as Parkinson's disease and Huntington's disease. Further research is also needed to fully understand its mechanism of action and to identify any potential side effects.
Métodos De Síntesis
The synthesis of 4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine has been achieved using various methods. One method involves the reaction of 3-(6-methyl-1-benzofuran-3-yl)propanoic acid with morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). Another method involves the reaction of 3-(6-methyl-1-benzofuran-3-yl)propanal with morpholine in the presence of a reducing agent such as sodium borohydride (NaBH4). The yield of the synthesis method varies depending on the method used and the reaction conditions.
Aplicaciones Científicas De Investigación
4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine has been studied for its potential use in scientific research. It has been shown to have activity as an inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This activity makes it a potential candidate for the treatment of diseases such as Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
Propiedades
IUPAC Name |
2-(6-methyl-1-benzofuran-3-yl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-11-2-3-13-12(10-19-14(13)8-11)9-15(17)16-4-6-18-7-5-16/h2-3,8,10H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSOKKNQZVDMDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B4897787.png)
![1-cyclopentyl-4-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B4897792.png)
![(1,3-benzodioxol-5-ylmethyl)[2-(methylthio)phenyl]amine](/img/structure/B4897800.png)
![5-acetyl-4-(2-chlorophenyl)-6-methyl-2-{[(methylthio)methyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4897813.png)


![3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B4897847.png)
![2-[(3-fluorophenoxy)methyl]-N-(2-methoxyethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4897868.png)
![2-{2-[4-(2-chlorobenzyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4897871.png)
![3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4897875.png)

